6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine 6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18324874
InChI: InChI=1S/C13H8Br2N2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H
SMILES:
Molecular Formula: C13H8Br2N2
Molecular Weight: 352.02 g/mol

6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18324874

Molecular Formula: C13H8Br2N2

Molecular Weight: 352.02 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine -

Specification

Molecular Formula C13H8Br2N2
Molecular Weight 352.02 g/mol
IUPAC Name 6-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H8Br2N2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H
Standard InChI Key DPKBPBRCUZWCCP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Br)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system combining an imidazole ring and a pyridine ring. In 6-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine, bromine substituents introduce steric and electronic effects that influence reactivity and intermolecular interactions . The 6-bromo group on the pyridine ring and the 2-bromophenyl moiety at position 2 create a planar yet halogen-rich structure, which may enhance binding affinity in biological systems or facilitate cross-coupling reactions in synthetic chemistry.

Spectroscopic and Computational Data

The monoisotopic mass of the compound is 349.905422 g/mol , with a ChemSpider ID of 29281409. Nuclear magnetic resonance (NMR) spectra of analogous compounds, such as 6-bromo-2-phenylimidazo[1,2-a]pyridine, reveal characteristic signals:

  • 1H^1\text{H} NMR: Aromatic protons appear between δ\delta 7.2–8.2 ppm, with singlet peaks for the imidazole proton near δ\delta 7.8–8.0 ppm .

  • 13C^{13}\text{C} NMR: Pyridine and imidazole carbons resonate between δ\delta 107–151 ppm .

Synthetic Methodologies

Cyclization Strategies

A common route to imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with α-halo carbonyl compounds. For 6-bromo derivatives, 2-amino-5-bromopyridine serves as the starting material. A patented method employs 40% chloroacetaldehyde aqueous solution under alkaline conditions (e.g., sodium bicarbonate) in ethanol at 25–50°C for 2–24 hours, yielding 6-bromoimidazo[1,2-a]pyridine intermediates. Subsequent Suzuki-Miyaura coupling with 2-bromophenylboronic acid could introduce the aryl group, though direct synthesis methods remain underexplored.

Table 1: Representative Synthesis Conditions

ParameterValue/DescriptionSource
Starting Material2-Amino-5-bromopyridine
Reagent40% Chloroacetaldehyde
SolventEthanol/Water
CatalystSodium bicarbonate
Temperature25–50°C
Reaction Time2–24 hours
Yield72% (for intermediate)

Green Chemistry Approaches

Recent advances emphasize solvent efficiency and catalyst selection. A DBU-catalyzed protocol in aqueous ethanol achieves cyclization at room temperature using phenacyl bromides and 2-aminopyridines. Adapting this method to 2-amino-5-bromopyridine and 2-bromophenacyl bromide could streamline the synthesis of the target compound.

Physicochemical Properties

Stability and Solubility

The compound’s bromine substituents enhance lipophilicity, as indicated by a calculated LogP value of ~2.75 for analogous structures . It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform).

Thermal Behavior

Differential scanning calorimetry (DSC) of related compounds shows melting points between 76.5–78.0°C , suggesting moderate thermal stability.

Applications and Derivatives

Pharmaceutical Relevance

Imidazo[1,2-a]pyridines exhibit antimicrobial, anticancer, and antiviral activities. Bromination often improves metabolic stability and target binding. For example, 6-bromo-2-phenyl derivatives demonstrate inhibitory effects against kinases , hinting at potential applications for the title compound in drug discovery.

Material Science

The planar aromatic system and halogen atoms make this compound a candidate for organic semiconductors or halogen-bonded frameworks.

Future Directions

  • Optimized Synthesis: Developing one-pot methods to integrate the 2-bromophenyl group directly.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Crystallography: Resolving single-crystal structures to study halogen bonding patterns.

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